molecular formula C12H11NO B8785496 Pyridine, 2-(phenylmethyl)-, 1-oxide CAS No. 20531-86-6

Pyridine, 2-(phenylmethyl)-, 1-oxide

Cat. No.: B8785496
CAS No.: 20531-86-6
M. Wt: 185.22 g/mol
InChI Key: PGROZZNFAMSNJI-UHFFFAOYSA-N
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Description

Pyridine, 2-(phenylmethyl)-, 1-oxide is an organic compound that belongs to the class of pyridine N-oxides It is characterized by the presence of a benzyl group attached to the second position of the pyridine ring, with an oxygen atom bonded to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(phenylmethyl)-, 1-oxide typically involves the oxidation of 2-benzylpyridine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired N-oxide product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-(phenylmethyl)-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form benzoylpyridine derivatives.

    Reduction: The N-oxide group can be reduced back to the parent pyridine compound.

    Substitution: The benzyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Copper(I) iodide in dimethyl sulfoxide at 100°C under an oxygen atmosphere.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Benzoylpyridine derivatives.

    Reduction: 2-Benzylpyridine.

    Substitution: Halogenated benzylpyridine derivatives.

Scientific Research Applications

Pyridine, 2-(phenylmethyl)-, 1-oxide has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Pyridine, 2-(phenylmethyl)-, 1-oxide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The N-oxide group increases the electron density on the nitrogen atom, making it more reactive towards electrophiles. This reactivity is exploited in various catalytic processes, where the compound can facilitate the formation of new chemical bonds.

Comparison with Similar Compounds

    2-Benzylpyridine: The parent compound without the N-oxide group.

    2-Phenylpyridine N-oxide: Similar structure but with a phenyl group instead of a benzyl group.

    Pyridine N-oxide: The simplest N-oxide derivative of pyridine.

Uniqueness: Pyridine, 2-(phenylmethyl)-, 1-oxide is unique due to the presence of both the benzyl group and the N-oxide group, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations that are not possible with other similar compounds.

Properties

CAS No.

20531-86-6

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

2-benzyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C12H11NO/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

PGROZZNFAMSNJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=[N+]2[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 3.0 g (18 mmol) 2-benzylpyridine and 1.65 mL of 30% aqueous hydrogen peroxide in 5.0 mL of acetic acid was heated at 100° C. for 3 hr (S. Hibino and E. Sugino, J. Heterocycl Chem., 1990, 27, 175). After cooling to room temperature, the reaction was diluted with 30 mL ethyl acetate and neutralized with sodium carbonate. The sodium acetate was separated by filtration and the filtrate was dried (sodium carbonate) and concentrated to give a yellow oil. Flash column chromatography on 125 g of silica gel using 7 of L 20% acetone/ethyl acetate furnished 2,58 g (79% yield) of 2-benzylpyridine N-oxide as an amber syrup.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
acetone ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-benzylpyridine (10.0 g, 0.059 moles) and hydrogen peroxide (33% w/v, 4.02 g, 12.2 ml, 0.118 moles) in glacial acetic acid (40 ml) was heated at 60° C. for 17 hours. The reaction mixture was cooled to room temperature, the acetic acid evaporated under reduced pressure and the residue dissolved in chloroform. After neutralisation with potassium carbonate (20 g) the chloroform was removed to give 2-benzylpyridine-N-oxide (10.86 g, 99%) as a viscous oil which crystallised on standing.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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